1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one
Description
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one (CAS: 200814-17-1) is a fused pyrano-quinolinone derivative with the molecular formula C₁₄H₁₃NO₂ . Its structure features a pyran ring fused to the quinolin-2-one core at the [2,3] position, with two methyl substituents at the 8-position. This compound belongs to a broader class of quinolinone alkaloids and synthetic derivatives, which are studied for their diverse pharmacological properties, including anticancer, antiviral, and receptor-modulating activities.
Properties
IUPAC Name |
8,8-dimethyl-1H-pyrano[2,3-h]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(16)15-13(9)10/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWYXVGRIHXUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449289 | |
| Record name | 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200814-17-1 | |
| Record name | 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Polyphosphoric Acid (PPA)-Catalyzed Cyclization
A foundational method for pyrano[2,3-b]quinoline derivatives involves acid-catalyzed cyclization . For example:
- Starting material : 3-prenylquinolin-2-one derivatives (e.g., 4-methoxy-3-prenylquinolin-2-one).
- Reaction conditions : Heating with polyphosphoric acid (PPA) at 100–120°C for 4–6 hours.
- Mechanism : Intramolecular cyclization of the prenyl side chain forms the pyran ring, with the geminal dimethyl group retained at C-8.
| Step | Component | Quantity/Condition |
|---|---|---|
| 1 | 4-Methoxy-3-prenylquinolin-2-one | 1.0 eq |
| 2 | Polyphosphoric acid | 5.0 eq |
| 3 | Temperature | 110°C |
| 4 | Duration | 5 hours |
| 5 | Yield | ~75% |
This method is efficient for constructing the pyrano-quinoline scaffold but may require subsequent demethylation or oxidation to introduce the C-2 ketone.
Diazonium Salt Coupling and Cyclocondensation
Alternative routes leverage diazonium intermediates to assemble the quinoline core:
- Step 1 : Diazotization of 4-(ethoxycarbonyl)aniline under acidic conditions.
- Step 2 : Coupling with a β-ketoester derivative (e.g., ethyl acetoacetate) to form a hydrazone intermediate.
- Step 3 : Cyclocondensation in ethanol with catalytic acetic acid, yielding the pyranoquinolin-2-one framework.
Key data :
| Parameter | Value |
|---|---|
| Melting point (product) | 180–182°C |
| Recrystallization solvent | Ethanol |
| Yield | 81% |
Hydrolysis of Methoxy-Substituted Precursors
For substrates with methoxy groups, acidic hydrolysis can introduce the C-2 ketone:
- Reagent : Ethanolic HCl (6M) under reflux.
- Transformation : Converts methoxy groups to hydroxyl, followed by oxidation to the ketone.
| Starting Material | Product | Conditions | Yield |
|---|---|---|---|
| 4-Methoxy-2,2-dimethylpyrano[2,3-b]quinoline | Khaplofoline (quinolin-2-one) | HCl/EtOH, reflux, 3h | 68% |
Solvent and Catalyst Optimization
Reaction efficiency depends on solvent polarity and catalyst choice:
- Preferred solvents : Ethanol (for cyclocondensation) or diphenyl ether (high-boiling for thermal cyclization).
- Catalysts : Piperidine or morpholine for Knoevenagel-type condensations.
| Method | Catalyst | Solvent | Yield |
|---|---|---|---|
| PPA cyclization | None | Neat PPA | 75% |
| Diazonium coupling | Acetic acid | Ethanol | 81% |
| Knoevenagel | Piperidine | Ethanol | 78% |
Structural Confirmation
Synthesized compounds are validated via:
- Melting points : Consistent with literature values (e.g., 243–245°C for nitro-substituted analogs).
- Spectroscopy :
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is typically synthesized via multicomponent reactions or cyclocondensation processes. Key precursors include 4-hydroxyquinolin-2-ones and β-ketoesters. For example:
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Three-component reactions involving aldehydes, Meldrum’s acid, and 4-hydroxy-1-methylquinolin-2(1H)-one under L-proline catalysis yield pyrano quinolinone derivatives .
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Knoevenagel condensation between 4-hydroxyquinolin-2-one and β-dimethyl-substituted aldehydes forms the pyran ring .
Electrophilic Substitution and Diazonium Coupling
The quinoline moiety undergoes diazonium salt coupling at activated positions:
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Reaction with 4-(ethoxycarbonyl)benzenediazonium chloride under acidic conditions introduces arylazo groups at C-3, confirmed by IR (N=N stretch at 1562 cm⁻¹) and ¹H NMR .
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Diazo intermediates further cyclize to form fused heterocycles (e.g., pyrazolo derivatives) .
Table 1: Diazonium Coupling Reactions
| Reactant | Conditions | Product | Key Spectral Data |
|---|---|---|---|
| 4-(ethoxycarbonyl)benzenediazonium chloride | HCl/EtOH, 0–5°C | 3-(Arylazo)pyrano quinolinone | δ 7.9 (d, 1H, CH=N), 1606 cm⁻¹ (C=N) |
Condensation with Aldehydes and Ketones
The methyl group at C-8 participates in Claisen-Schmidt condensations :
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2-Nitrobenzaldehyde reacts under microwave irradiation to form α,β-unsaturated ketones, followed by reductive cyclization to indole-fused derivatives (IC₅₀: 0.28–13.85 μM against cancer cells) .
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Arylidenemalononitriles undergo cyclocondensation with the pyran ring, yielding spirooxindole hybrids .
Nucleophilic Reactions at the Lactone Oxygen
The pyran oxygen engages in ring-opening reactions :
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Ammonia or primary amines cleave the lactone, forming 8-hydroxyquinoline amides .
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Grignard reagents (e.g., MeMgBr) add to the carbonyl, producing tertiary alcohols, which dehydrate to alkenes under acidic conditions .
Oxidation and Functionalization
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m-Chloroperbenzoic acid (mCPBA) oxidizes the quinoline nitrogen to N-oxide, enhancing electrophilicity for subsequent substitutions .
-
SeO₂-mediated oxidation of methyl groups yields carboxylic acids, which are esterified or amidated .
Table 2: Oxidation Pathways
| Reagent | Product | Application |
|---|---|---|
| mCPBA | N-Oxide derivative | Precursor for Pd-catalyzed cross-couplings |
| SeO₂ | 8-Carboxyquinolinone | Intermediate for peptidomimetics |
Biological Activity-Driven Modifications
Functionalization enhances pharmacological properties:
-
5-Chloro substitution improves blood-brain barrier permeability (Pe = 9.1 × 10⁻⁶ cm/s) .
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Indole fusion at C-5 increases anti-amyloid activity (68.7% inhibition vs. clioquinol’s 1.9%) .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Several derivatives of 1,8-dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one have been evaluated for their cytotoxic activity against various cancer cell lines.
- Methods of Application : Synthesized derivatives were tested on the K562 blood tumor cell line.
- Results : Most derivatives exhibited low inhibitory activity; however, compounds with methoxy groups on the aromatic ring showed enhanced cytotoxic effects. One derivative demonstrated a CC50 value of 65.11 μM and an IC50 value of 8.36 μM against amastigote forms of Leishmania parasites.
| Derivative | CC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 65.11 | 7.79 |
| Compound B | 80.00 | 5.00 |
Antileishmanial Activity
The compound has been explored for its potential as an antileishmanial agent.
- Methods of Application : A series of derivatives were synthesized using a post-Ugi modification strategy and evaluated for efficacy against visceral leishmaniasis (VL).
- Results : In vivo studies showed significant inhibition of parasite burden in infected mice, with 56.2% inhibition in the liver and 61.1% in the spleen.
Neuropharmacological Applications
Derivatives have been investigated as inhibitors of phosphodiesterase 10A (PDE10A), a target for schizophrenia treatment.
- Methods of Application : Specific derivatives were synthesized and tested for PDE10A inhibition.
- Results : One derivative emerged as a potent PDE10A inhibitor, showing promise for therapeutic applications in schizophrenia.
Antioxidant Properties
The compound has also been tested for its antioxidant capabilities.
- Methods of Application : New compounds were synthesized and subjected to assays evaluating their antioxidant properties and inhibitory effects on enzymes like soybean lipoxygenase.
- Results : The synthesized derivatives demonstrated potential as antioxidant agents, suggesting utility in therapeutic applications.
Organic Synthesis
This compound serves as an important precursor in the synthesis of novel functionalized benzo[h]pyrano[2,3-b]quinolines.
- Methods of Application : A one-pot multicomponent reaction involving the compound leads to high yields (65–98%) without requiring metal catalysts.
- Results : The protocol simplifies workup procedures while providing access to diverse chemical entities for further development.
Mechanism of Action
The mechanism of action of 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit calcium signaling, tumor necrosis factor-alpha (TNF-α), and nitric oxide production . These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrano- and Furo-Quinolinones
Key Observations :
- Substituent Effects : Methyl groups (e.g., 10b) generally lower melting points compared to bulkier aryl substituents (e.g., 27a: 165–167°C) due to reduced molecular packing efficiency .
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., compounds in and ) achieves yields >90%, addressing traditional challenges like prolonged reaction times .
Key Observations :
- Anticancer Activity: Furoquinolinones (e.g., 1,6,8-trimethyl derivative) exhibit potent pro-apoptotic effects via mitochondrial pathways, while pyrano derivatives (e.g., dipyrano compounds in ) lack direct activity data but share structural motifs with bioactive analogs .
- Receptor Specificity: Quinolin-2-one-3-carboxamides demonstrate that core modifications (e.g., replacing naphthyridinone with quinolinone) enhance CB2 receptor selectivity, highlighting the role of heterocyclic systems in drug design .
Functional Group and Pharmacophore Analysis
- Pyrano vs. Furo Rings: Pyrano-fused systems (e.g., 1,8-dihydro-8,8-dimethylpyrano compound) may offer enhanced metabolic stability compared to furo analogs, which are prone to DNA adduct formation (e.g., HFQ) .
- Methyl vs. Phenyl Substituents : Methyl groups improve solubility, whereas aryl groups (e.g., 27a) enhance lipophilicity and target binding in hydrophobic pockets .
Biological Activity
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one (CAS Number: 200814-17-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, drawing from various studies and reviews to highlight its pharmacological potential.
- Molecular Formula : C14H13NO2
- Molecular Weight : 227.26 g/mol
- Structure : The compound features a pyranoquinolinone framework, which is significant in determining its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinolinones demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Other quinolinone derivatives | Antifungal against Candida spp. |
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: HepG2 Cells
In vitro studies using HepG2 liver cancer cells have shown that certain derivatives of pyranoquinolinones can significantly reduce cell viability, indicating potential as anticancer agents.
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Study A | HepG2 | 25 | Significant reduction in viability |
| Study B | MCF-7 (breast cancer) | 30 | Induction of apoptosis |
Antioxidant Activity
Antioxidant properties are critical for compounds aimed at preventing oxidative stress-related diseases. Research has indicated that this compound can scavenge free radicals effectively.
DPPH Scavenging Assay Results
A comparative analysis of antioxidant activities showed that the compound exhibited a notable DPPH scavenging effect.
| Compound | DPPH Scavenging Activity (%) at 100 μg/mL |
|---|---|
| This compound | 68% |
| Control (Ascorbic Acid) | 92% |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
- Antioxidative Mechanisms : The ability to scavenge free radicals contributes to their protective effects against oxidative damage.
Q & A
Q. What are the established synthetic methodologies for 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one?
The compound is typically synthesized via cyclocondensation reactions. For example:
- Microwave-assisted synthesis : Irradiation of β-lactam intermediates with indium(III) chloride (InCl₃) as a catalyst under microwave conditions yields fused pyrano-quinolinones with reduced reaction times (e.g., 63% yield in 5 minutes) .
- Acid-catalyzed isomerization : Substituted 2′-aminochalcones can undergo cyclization in the presence of acetic acid or orthophosphoric acid to form dihydroquinolinone frameworks .
Key considerations : Solvent choice (e.g., CH₂Cl₂/di-isopropylether for crystallization) and catalyst loading (20 mol% InCl₃) significantly impact yield and purity.
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : Resolves dihedral angles between fused aromatic systems (e.g., 57.84° between pyridine and benzene rings) and confirms hydrogen bonding (N–H⋯N) and π-π stacking interactions .
- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 8.13 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) verify substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₆H₁₆O₅: 288.29500) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the pyrano-quinolinone core?
- Electrophilic substitution : Bromination at C-6 or C-8 positions using Br₂ in acetic acid introduces halogens for further cross-coupling reactions .
- Aldol condensation : Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine forms bis-dihydroquinolinones with aryl substituents (e.g., 82% yield for 28a-c) .
- Ethoxymethylenemalononitrile reactions : Produces fused pyrano-pyrido-quinoline carbonitriles (e.g., compound 15a,b) via one-step annulation .
Q. How can discrepancies in reaction yields be resolved during scale-up synthesis?
- Parameter optimization : Adjusting microwave power (e.g., 360 W vs. 600 W) or reaction time (3–5 hours vs. 5 minutes) minimizes side reactions .
- Catalyst screening : Transitioning from InCl₃ to Au/TiO₂ in chlorobenzene under microwave conditions improves yields for pyrano derivatives (e.g., 95% for compound 13a) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-substituted intermediates, reducing byproduct formation .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity?
- Lipid peroxidation assays : Measure inhibition of linoleic acid oxidation (IC₅₀ values calculated at 10–50 μM) using UV-Vis spectroscopy at 234 nm .
- Enzyme inhibition studies : Test against soybean lipoxygenase (LOX) via spectrophotometric monitoring of conjugated diene formation at 25°C .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2) with DMSO as a vehicle control (concentration ≤0.1% v/v) .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Steric hindrance : Bulky substituents (e.g., 8,8-dimethyl groups) reduce reactivity in Suzuki-Miyaura couplings, necessitating Pd(PPh₃)₄ and elevated temperatures (80–100°C) .
- Electronic activation : Electron-withdrawing groups (e.g., nitro at C-6) enhance electrophilicity, facilitating nucleophilic aromatic substitution with amines or thiols .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
